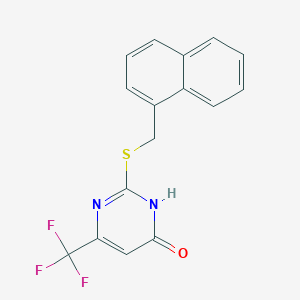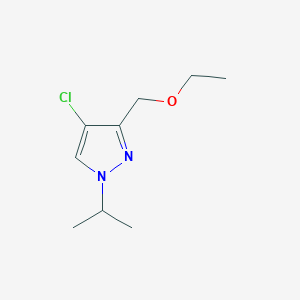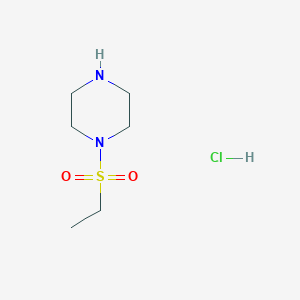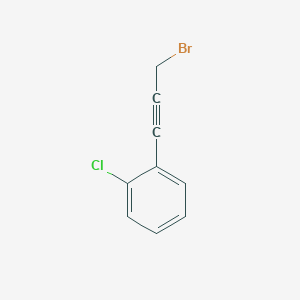
1-(3-Bromo-1-propynyl)-2-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-1-propynyl)-2-chlorobenzene (abbreviated as 1-BPCB) is an organic compound with the molecular formula C7H5BrCl. It is a colorless solid that is soluble in organic solvents. 1-BPCB is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1. Dissociative Electron Attachment Studies
Dissociative electron attachment (DEA) to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene has been studied, revealing the formation of fragment anions Cl− and Br−. This research highlights the temperature effect on ion yields of Br− and Cl−, which are significant when the gas temperature is raised. These findings can contribute to a better understanding of the DEA processes in similar compounds (Mahmoodi-Darian et al., 2010).
2. Synthesis and Characterization of Benzamide Derivatives
The synthesis of benzamide derivatives, starting from chloromethyl benzene and hydroxybenzaldehyde, shows the potential use of these compounds in the development of non-peptide CCR5 antagonists. This research may have implications in pharmacology and drug design, though it's important to note that details on drug use and dosage are excluded (Bi, 2015).
3. Crystal Structure Analysis of Solvates
Solvates of bis(bromomethyl)-tetraphenylbenzene, including 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, have been studied for their crystal structures. This research contributes to the understanding of molecular conformation in different crystalline environments, which is vital for material science and molecular engineering (Szlachcic et al., 2007).
4. Hydrogen-Transfer Hydrodehalogenation
Research on catalytic hydrodehalogenation of aromatic halides, such as chlorobenzenes, in alcohol solutions highlights the potential use of these compounds in chemical reactions involving hydrogen-transfer. This can have applications in organic synthesis and industrial chemistry (Ukisu & Miyadera, 1997).
5. Reactivity Towards Electrophiles
The study of the reactivity of 3-bromo-2-trimethylsilyl-1-propene towards various electrophiles offers insights into the chemical behavior of related compounds. This can be relevant in the development of new synthetic pathways in organic chemistry (Knockel & Normant, 1984).
6. Catalyst-Transfer Polycondensation
The mechanism of Ni-catalyzed chain-growth polymerization of bromo-chloromagnesio-hexylthiophene has been explored, showing applications in polymer science. This is important for developing well-defined polymers with controlled molecular weight (Miyakoshi et al., 2005).
Eigenschaften
IUPAC Name |
1-(3-bromoprop-1-ynyl)-2-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrCl/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPFAVJCTDVEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-1-propynyl)-2-chlorobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2628596.png)
![N-(2,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2628598.png)
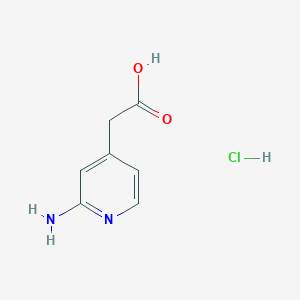
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2628603.png)
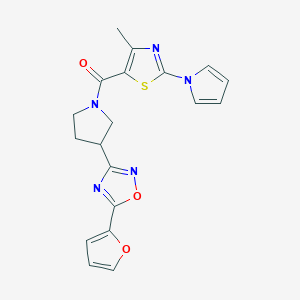


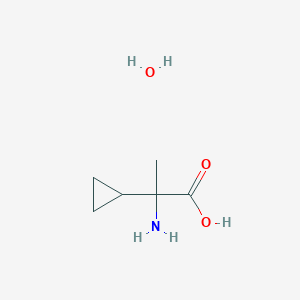
![2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B2628611.png)
